molecular formula C13H8FNOS B1260850 ML089

ML089

Cat. No.: B1260850
M. Wt: 245.27 g/mol
InChI Key: ZTQXZKHEMCRFEP-UHFFFAOYSA-N
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Description

ML089 is a potent, selective, and orally available inhibitor of phosphomannose isomerase. This compound has shown significant potential in the research of congenital disorders of glycosylation type Ia. The molecular formula of this compound is C₁₃H₈FNOS, and it has a molecular weight of 245.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML089 involves the preparation of benzoisothiazolone derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

ML089 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

ML089 has a wide range of scientific research applications, including:

Mechanism of Action

ML089 exerts its effects by selectively inhibiting phosphomannose isomerase. This enzyme is crucial for the conversion of mannose-6-phosphate to fructose-6-phosphate, a key step in the glycosylation pathway. By inhibiting this enzyme, this compound disrupts the glycosylation process, leading to potential therapeutic effects in treating congenital disorders of glycosylation type Ia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML089 stands out due to its high selectivity and potency as an inhibitor of phosphomannose isomerase. Its oral availability and membrane permeability make it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C13H8FNOS

Molecular Weight

245.27 g/mol

IUPAC Name

5-fluoro-2-phenyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H8FNOS/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H

InChI Key

ZTQXZKHEMCRFEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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